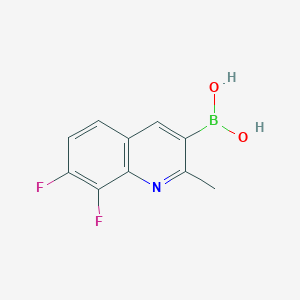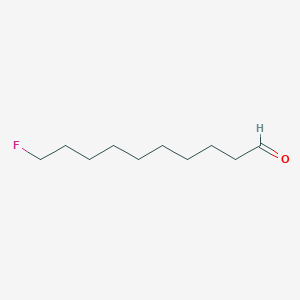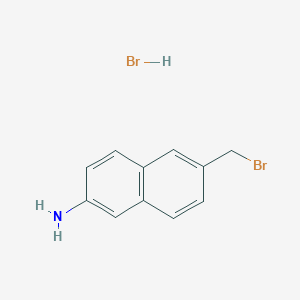
6-(Bromomethyl)naphthalen-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)naphthalen-2-amine hydrobromide is an organic compound that features a bromomethyl group attached to the naphthalene ring at the 6-position and an amine group at the 2-position. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)naphthalen-2-amine hydrobromide typically involves the bromination of naphthalen-2-amine followed by the introduction of a bromomethyl group. One common method includes:
Bromination of Naphthalen-2-amine: This step involves the reaction of naphthalen-2-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane.
Introduction of Bromomethyl Group: The brominated product is then reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to brominate naphthalen-2-amine.
Continuous Flow Reactors:
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)naphthalen-2-amine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: The amine group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups.
Oxidation: Products include naphthoquinones.
Reduction: Products include reduced amines.
Scientific Research Applications
6-(Bromomethyl)naphthalen-2-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)naphthalen-2-amine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but with a different substitution pattern.
Naphthalen-2-amine: Lacks the bromomethyl group, making it less reactive in certain reactions.
6-Bromonaphthalen-2-amine: Similar but without the bromomethyl group.
Uniqueness
6-(Bromomethyl)naphthalen-2-amine hydrobromide is unique due to the presence of both the bromomethyl and amine groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C11H11Br2N |
|---|---|
Molecular Weight |
317.02 g/mol |
IUPAC Name |
6-(bromomethyl)naphthalen-2-amine;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8;/h1-6H,7,13H2;1H |
InChI Key |
BRUNAIAMHSWTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


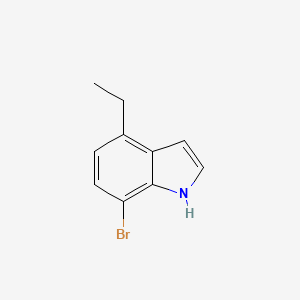
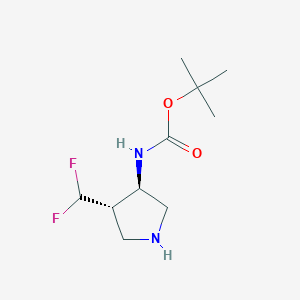

![(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13344148.png)
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
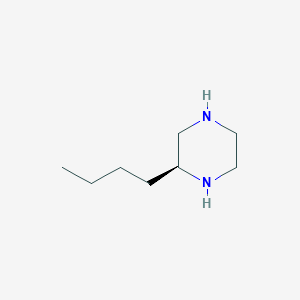
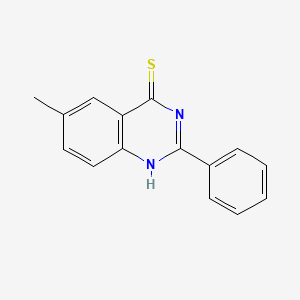
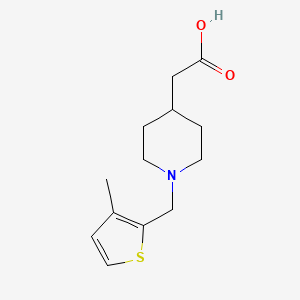
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)
